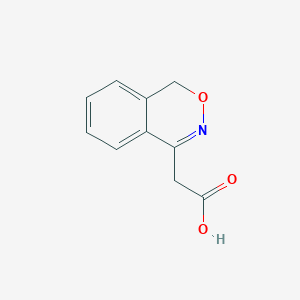

1H-2,3-Benzoxazine-4-acetic acid

Beschreibung

Contextualization within N,O-Heterocyclic Chemistry

1H-2,3-Benzoxazine-4-acetic acid belongs to the broad class of N,O-heterocyclic compounds. These are organic molecules that contain a ring structure composed of at least one nitrogen (N) and one oxygen (O) atom in addition to carbon atoms. The fusion of a benzene (B151609) ring to the oxazine (B8389632) ring system gives rise to the "benzoxazine" core. Specifically, the "2,3" designation in 1H-2,3-Benzoxazine indicates the positions of the oxygen and nitrogen atoms within the heterocyclic ring, respectively. The presence of an acetic acid group at the 4th position further functionalizes this core structure, opening avenues for various chemical modifications and applications.

The chemistry of N,O-heterocycles is a rich and expanding field, with compounds like benzoxazines being explored for their unique chemical reactivity and biological activities. clockss.org The arrangement of nitrogen and oxygen atoms in the ring influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Significance of Benzoxazine (B1645224) Frameworks in Chemical Research

Benzoxazine frameworks are considered privileged scaffolds in medicinal chemistry and materials science. nih.gov This is due to their versatile biological activities and their utility as monomers for high-performance polymers. nih.govnih.gov

In medicinal chemistry, various benzoxazine derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities. nih.govnih.govontosight.ai The structural rigidity and defined stereochemistry of the benzoxazine ring system make it an attractive template for designing molecules that can interact specifically with biological targets. nih.gov

In the field of materials science, benzoxazine resins are a class of thermosetting polymers with exceptional properties. acs.org These include high thermal stability, low water absorption, excellent dimensional stability, and flame retardancy. acs.orgrsc.org The polymerization of benzoxazine monomers typically proceeds through a ring-opening polymerization (ROP) mechanism upon heating, without the release of volatile byproducts, which is a significant advantage in many industrial applications. nih.govoup.com

Rationale for Academic Investigation of this compound

The specific academic interest in this compound stems from the combination of the versatile benzoxazine core and the reactive acetic acid side chain. The carboxylic acid group provides a handle for further chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Researchers are often motivated to explore such compounds to:

Develop novel synthetic methodologies: The synthesis of functionalized benzoxazines can be challenging, and the development of efficient and selective synthetic routes is an active area of research. orientjchem.orgorganic-chemistry.orgnih.gov

Investigate structure-activity relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, chemists can gain insights into the key structural features required for a particular therapeutic effect. nih.gov

Create new materials with tailored properties: The acetic acid moiety can be used to introduce new functionalities into polybenzoxazines, potentially leading to materials with enhanced properties or novel applications. researchgate.net For instance, the carboxylic acid group could be used to improve adhesion to substrates or to create responsive materials.

While specific research dedicated solely to this compound is not extensively documented in the public domain, the broader interest in functionalized benzoxazines provides a strong rationale for its investigation. The principles governing the synthesis and reactivity of related benzoxazine derivatives offer a foundation for understanding the potential of this particular compound. uomosul.edu.iqnih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9NO3 |

|---|---|

Molekulargewicht |

191.18 g/mol |

IUPAC-Name |

2-(1H-2,3-benzoxazin-4-yl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c12-10(13)5-9-8-4-2-1-3-7(8)6-14-11-9/h1-4H,5-6H2,(H,12,13) |

InChI-Schlüssel |

CBIIMNHOEQMOCR-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2C(=NO1)CC(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Preparation of 1h 2,3 Benzoxazine 4 Acetic Acid and Its Analogues

Precursor-Based Synthetic Routes

Precursor-based strategies are fundamental to constructing the 1H-2,3-benzoxazine core. These methods involve the selection of appropriately substituted acyclic or monocyclic starting materials that undergo ring-closing reactions to form the desired bicyclic system.

Cyclization Reactions Involving Aminophenols

While the direct cyclization of aminophenols typically leads to 1,4-benzoxazine derivatives, modifications to the reaction pathway can, in principle, yield other isomers. ijpsjournal.com The synthesis of 1,3-benzoxazines often involves the Mannich-type condensation of a phenol (B47542), a primary amine, and formaldehyde. ikm.org.myijrpr.com For the construction of the 1H-2,3-benzoxazine skeleton, a precursor that already contains the N-O bond or can form it during the reaction is necessary. A hypothetical route could involve an o-aminophenol derivative where the amino group is pre-functionalized, for instance, as a hydroxylamine (B1172632). This N-hydroxy-aminophenol could then react with a suitable two-carbon synthon, such as a glyoxal (B1671930) derivative, to build the oxazine (B8389632) ring, leading to the desired 2,3-isomer.

Condensation Reactions with Carboxylic Acids and Derivatives

The condensation of bifunctional precursors is a versatile method for heterocycle synthesis. The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a well-established route to benzimidazoles. A parallel strategy can be envisioned for 1H-2,3-benzoxazines. Starting with an o-hydroxybenzylamine or a related derivative, condensation with a dicarboxylic acid or its anhydride (B1165640) could lead to the formation of the benzoxazine (B1645224) ring.

To achieve the specific 1H-2,3-Benzoxazine-4-acetic acid structure, a potential precursor could be an o-hydroxybenzylhydroxylamine. This compound could be reacted with a derivative of succinic acid, such as succinic anhydride or diethyl succinate. The reaction would involve the formation of an amide bond with the hydroxylamine nitrogen, followed by an intramolecular cyclization via esterification or dehydration involving the phenolic hydroxyl group and the remaining carboxylic acid function of the succinyl moiety. This would establish the six-membered oxazine ring with the desired acetic acid side chain at the C4 position.

Reactions with Oximes and Dicarboxylic Acid Chlorides

A documented route to the 1H-2,3-benzoxazine-1,4(3H)-dione core involves the reaction of phthaloyl chlorides with oximes. acs.org This reaction provides a direct method for constructing the 1H-2,3-benzoxazine ring system. In a typical procedure, a phthaloyl chloride is treated with an oxime, such as acetone (B3395972) oxime, in the presence of a tertiary amine like triethylamine. acs.org

The reaction proceeds through the formation of an intermediate that subsequently cyclizes. For instance, the reaction of phthaloyl chloride with acetone oxime yields 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione. acs.org This product can then spontaneously decompose to the N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-dione. acs.org While this method yields a dione (B5365651), subsequent selective reduction and modification would be necessary to arrive at this compound.

Table 1: Synthesis of 1H-2,3-Benzoxazine-1,4(3H)-dione Analogues

| Phthaloyl Chloride Precursor | Oxime Reactant | Product(s) | Reference |

| Phthaloyl chloride | Acetone oxime | 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione and 1H-2,3-benzoxazine-1,4(3H)-dione | acs.org |

| 4-Methylphthaloyl chloride | Acetone oxime | Mixture of 6-methyl- and 7-methyl-3-alkenyl-1H-2,3-benzoxazine-1,4-diones | acs.org |

This table summarizes the outcomes of reacting substituted phthaloyl chlorides with acetone oxime, demonstrating a viable route to the core 1H-2,3-benzoxazine ring system.

Targeted Synthesis of the this compound Ring System

Targeted syntheses aim to build the specific heterocyclic system through strategies that offer greater control over the final structure, often through intramolecular reactions.

Intramolecular Cyclodehydration Approaches

Intramolecular cyclodehydration is a powerful method for forming heterocyclic rings by eliminating a molecule of water from a single precursor. An analogous process for 4H-3,1-benzoxazin-4-ones involves the thermal cyclodehydration of N-benzoylanthranilic acid.

For the synthesis of the 1H-2,3-benzoxazine ring, a suitable precursor would be an o-substituted phenol containing a side chain capable of cyclizing to form the N-O containing ring. A plausible precursor for this compound could be 2-((1-carboxy-2-hydroxyethyl)aminooxy)benzoic acid. Upon heating or treatment with a dehydrating agent, this molecule could undergo a double intramolecular cyclization: first, the formation of the N-O bond within the oxazine ring via dehydration, and second, the lactonization to form the six-membered ring, yielding a dione intermediate which could then be further modified. The presence of a silyl (B83357) group on an alkenyl alcohol has been shown to be crucial for facilitating acid-catalyzed intramolecular cyclization to form oxacycles, a principle that could be adapted here. mdpi.com

Reductive Cyclization Strategies

Reductive cyclization involves the reduction of a functional group, typically a nitro group, which then triggers an intramolecular cyclization. This strategy is widely used for the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org A known example is the synthesis of 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes, where the nitro group is reduced to an amino group, which then attacks the epoxide intramolecularly.

To synthesize the 1H-2,3-benzoxazine ring system, a precursor such as a 2-nitrobenzyl derivative tethered to a suitable carbonyl compound could be employed. rsc.org A potential strategy for this compound would start with a 2-(2-nitrobenzyl)malonic acid derivative. The reduction of the nitro group to a hydroxylamine under controlled conditions, followed by intramolecular condensation with one of the carboxylic acid groups of the malonic acid moiety, would lead to the formation of the 1H-2,3-benzoxazine ring with the desired acetic acid side chain at the C4 position. Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds represents a mild, catalyst-free method for achieving such transformations. rsc.orgrsc.org

Table 2: Reductive Cyclization Precursors and Products

| Precursor Type | Reducing Conditions | Resulting Heterocycle | Reference |

| 2-Nitroaryl-tethered carbonyl compounds | Visible light, AcSH, DIPEA | N-fused heterocycles (quinolines, oxazines, etc.) | rsc.org |

| 1,2-Epoxy-3-(2-nitroaryloxy)propanes | Hantzsch 1,4-dihydropyridine, Pd/C | 2H-1,4-benzoxazine derivatives | |

| 4-Nitrophenylcyclohexanones | Base-mediated | Hexahydro-2,6-methano-1-benzazocine | acs.org |

This table illustrates various precursor types and conditions used in reductive cyclization reactions to form different nitrogen-containing heterocyclic systems.

Catalytic Annulation and Coupling Reactions

Catalytic methods, particularly those involving transition metals, have become indispensable in the synthesis of benzoxazine derivatives. These reactions often proceed through the formation of key carbon-carbon and carbon-heteroatom bonds, leading to the desired heterocyclic ring system with high efficiency.

Copper catalysis offers a cost-effective and versatile platform for the synthesis of benzoxazine structures. One notable method involves the copper-mediated oxycyanomethylation of olefinic amides with acetonitrile. This reaction proceeds through the activation of a C(sp³)–H bond in acetonitrile, followed by a radical cyclization process to construct the new C–C and C–O bonds, ultimately forming functionalized benzoxazines rsc.org.

Another significant copper-catalyzed approach is the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from 2-halophenols and 2-haloacetamides. This reaction, often carried out in the presence of a copper(I) iodide catalyst and a ligand such as 1,10-phenanthroline, proceeds via an initial nucleophilic displacement followed by an Ullmann-type coupling to yield the benzoxazinone (B8607429) ring system. This method is valued for its use of readily available starting materials and operational simplicity thieme-connect.de.

A summary of representative copper-catalyzed reactions is presented in Table 1.

Table 1: Examples of Copper-Catalyzed Synthesis of Benzoxazine Analogues

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Olefinic amides, Acetonitrile | Copper catalyst | Functionalized benzoxazines | Not specified | rsc.org |

| 2-Halophenols, 2-Haloacetamides | CuI, 1,10-phenanthroline, Cs₂CO₃ | 2H-1,4-Benzoxazin-3-(4H)-ones | Good | thieme-connect.de |

Palladium catalysis has been extensively explored for the synthesis of benzoxazine derivatives, offering high regio- and stereoselectivity. A prominent example is the synthesis of 4-alkylidene-4H-3,1-benzoxazines from N-acyl-o-alkynylanilines. The use of a palladium(II) acetate (B1210297) catalyst in the presence of acetic acid promotes a highly selective 6-exo-dig cyclization acs.org. The choice of palladium catalyst and additives is crucial; for instance, PdCl₂ was found to favor the formation of indole (B1671886) byproducts, whereas Pd(OAc)₂ efficiently controlled the regioselectivity towards the desired benzoxazine acs.org.

Another versatile palladium-catalyzed method is the oxidative carbonylation of 2-ethynylaniline (B1227618) derivatives to produce 4H-3,1-benzoxazines and other related heterocycles. This reaction is typically performed using a Pd/C catalyst in the presence of carbon monoxide and an oxidant acs.org. Furthermore, palladium-catalyzed carbonylative synthesis of benzoxazinones has been achieved using paraformaldehyde as a stable and easy-to-handle source of carbon monoxide, representing a significant advancement in safety and convenience nih.govorganic-chemistry.org.

Table 2 provides an overview of various palladium-catalyzed synthetic routes.

Table 2: Selected Palladium-Catalyzed Syntheses of Benzoxazine Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Acyl-o-alkynylanilines | Pd(OAc)₂, AcOH | 4-Alkylidene-4H-3,1-benzoxazines | up to 83% | acs.org |

| 2-(Trimethylsilanyl)ethynylaniline amides | 10% Pd/C, CO/Air | 4H-3,1-benzoxazines | up to 79% | acs.org |

| N-(o-Bromoaryl)amides | Palladium catalyst, Paraformaldehyde | Substituted benzoxazinones | Not specified | nih.govorganic-chemistry.org |

| o-Vinylanilides | Palladium catalyst | 4H-3,1-Benzoxazines | Not specified | acs.org |

Gold catalysts have emerged as powerful tools for the heteroannulation reactions leading to benzoxazine cores, particularly for the synthesis of 3,1-benzoxazin-4-ones. A facile approach involves the gold-catalyzed heteroannulation of readily available nonprotected anthranilic acids with simple aryl alkynes nih.gov. Mechanistic studies suggest a double incorporation of the alkyne into the final product nih.gov.

Another efficient method is the gold(I)-catalyzed heteroannulation of salicylic (B10762653) amides with alkynes, which provides a broad range of substituted 1,3-benzoxazin-4-ones, including those with quaternary carbon centers organic-chemistry.orgnih.gov. This reaction demonstrates high functional group tolerance and excellent atom economy. The proposed mechanism involves the activation of the alkyne by the cationic gold catalyst, followed by a nucleophilic attack and subsequent cyclization organic-chemistry.org.

Key examples of gold-catalyzed heteroannulation are summarized in Table 3.

Table 3: Gold-Catalyzed Heteroannulation for Benzoxazinone Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Anthranilic Acids, Aryl Alkynes | Gold catalyst | 3,1-Benzoxazin-4-ones | Not specified | nih.gov |

| Salicylic Amides, Alkynes | IPrAuCl, AgOTf | 1,3-Benzoxazin-4-ones | up to 98% | organic-chemistry.orgnih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has been successfully employed to enhance the synthesis of benzoxazine derivatives by significantly reducing reaction times and often improving yields. This technique is particularly effective for the synthesis of benzoxazinediones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097), where microwave heating plays a critical role in driving the reaction and can lead to products or regioisomers not accessible through conventional heating researchgate.net.

The microwave-assisted synthesis of quinoxalines, benzoxazines, and benzothiazines from o-phenylenediamine, o-aminophenol, and o-aminothiophenol with dialkyl acetylenedicarboxylates under solvent-free conditions is another example of the efficiency of this method, providing pure products in high yields rapidly tandfonline.com. The synthesis of high-performance bio-based benzoxazine monomers has also been achieved using microwave irradiation, demonstrating the green potential of this technology acs.org.

Table 4 highlights the advantages of microwave-assisted synthesis for benzoxazine analogues.

Table 4: Microwave-Assisted Synthesis of Benzoxazine Derivatives

| Starting Materials | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phthalic anhydrides, Trimethylsilyl azide | Microwave irradiation (100W) | Benzoxazine-2,4-diones | 30-90% | researchgate.net |

| o-Aminophenol, Dialkyl acetylenedicarboxylates | Microwave irradiation, Solvent-free | 2-Alkoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine-3-ones | 75-84% | tandfonline.com |

| Substituted 2-aminophenols, Benzaldehydes, Phenacyl bromides | Microwave irradiation, Cs₂CO₃ | 3,4-Dihydro-2H-benzo[b] rsc.orgacs.orgoxazines | Improved yields | arkat-usa.org |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant step towards greener and more sustainable chemical processes. The synthesis of a formaldehyde-free benzoxazine monomer bearing a phenol group has been successfully achieved using solvent-free methods like ball-milling and bladeless planetary mixing rsc.orgrsc.org. These mechanochemical methods not only eliminate the need for hazardous solvents but can also lead to high product conversions rsc.org.

Solvent-free synthesis has also been applied to the preparation of high-performance bio-based benzoxazine resins from renewable resources like eugenol (B1671780) and magnolol (B1675913) acs.orgacs.org. These methods are crucial for industrial applications where environmental impact and sustainability are major considerations acs.org.

Examples of solvent-free synthetic approaches are detailed in Table 5.

Table 5: Solvent-Free Synthesis of Benzoxazine Monomers and Resins

| Starting Materials | Conditions | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| Furfurylaminomethylphenol, p-Hydroxybenzaldehyde | Ball-milling | Phenol-functionalized benzoxazine monomer | up to 86% | rsc.orgrsc.org |

| Eugenol/Magnolol, 3-Aminophenylacetylene, Paraformaldehyde | Solvent-free heating | Alkynyl-based bio-based benzoxazine monomers | Not specified | acs.orgacs.org |

Multicomponent Reaction Pathways to Benzoxazine Cores

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzoxazines in a single step from three or more starting materials. A notable example is the synthesis of diverse benzoxazinones through a tandem Ugi/Mitsunobu reaction sequence nih.gov.

More recently, a novel multicomponent biochemo-multienzymes cascade reaction has been developed for the synthesis of highly functionalized 1,4-benzoxazines under heterogeneous conditions. This process involves the in-situ generation of reactive intermediates catalyzed by enzymes, followed by nucleophilic addition and cyclization steps nih.govacs.orgacs.org. Another MCR approach involves a one-pot reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides to yield 3,4-dihydro-2H-benzo[b] rsc.orgacs.orgoxazines arkat-usa.org. These MCR strategies are highly valued for their operational simplicity, high yields, and the ability to generate molecular diversity researchgate.net.

Table 6 presents examples of multicomponent reactions for the synthesis of benzoxazine cores.

Table 6: Multicomponent Reactions for the Synthesis of Benzoxazine Derivatives

| Reactants | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| Salicylic acid, Aldehyde, Isocyanide, Amine | Ugi/Mitsunobu | Benzoxazinones | Not specified | nih.gov |

| Tyrosol, Carboxylic acids, α-Amino acid methyl esters | Biochemo-multienzymes cascade | Highly functionalized 1,4-benzoxazines | Not specified | nih.govacs.orgacs.org |

Stereoselective Synthesis of Chiral Benzoxazine Derivatives

The development of synthetic methodologies to access enantiomerically pure chiral compounds is a significant focus in organic chemistry, primarily due to the different physiological activities often exhibited by enantiomers of bioactive molecules. In the realm of benzoxazine chemistry, the stereoselective synthesis of chiral derivatives is crucial for exploring their potential applications. Strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, and biocatalysis, which allow for the controlled formation of specific stereoisomers.

One notable approach involves the biocatalytic reduction of 2H-1,4-benzoxazines to yield enantiomerically enriched 3,4-dihydro-2H-1,4-benzoxazines. This process has been successfully carried out using imine reductases. The reaction proceeds under mild, aqueous conditions and utilizes a catalytic amount of a cofactor like NADPH, which is recycled in situ with a stoichiometric reducing agent such as glucose. This enzymatic method has demonstrated high enantioselectivity, affording the desired cyclic amine products with up to 99% enantiomeric excess (ee). researchgate.net

Another strategy for obtaining enantiopure benzoxazine derivatives is through the resolution of racemic mixtures. For instance, enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate have been successfully separated from a racemic mixture using preparative high-performance liquid chromatography (HPLC). This chromatographic method has proven effective for multigram-scale separation, yielding enantiomers with high optical purity (≥ 99.5% ee). researchgate.net Although an enantioselective synthesis was also explored for this compound, racemization during the process made chromatographic resolution the more successful approach for obtaining enantiopure products. researchgate.net

Asymmetric hydrogenation represents another avenue for synthesizing chiral benzoxazines. A metal-free approach using B(C₆F₅)₃ as a catalyst has been developed for the hydrogenation of 3-substituted 2H-1,4-benzoxazines, producing a range of 3,4-dihydro-2H-1,4-benzoxazines in high yields (93–99%). researchgate.net The introduction of a chiral diene in conjunction with HB(C₆F₅)₂ has been shown to induce asymmetry in this reaction, achieving an enantiomeric excess of up to 42%. researchgate.net

The following table summarizes key findings in the stereoselective synthesis of chiral benzoxazine derivatives, highlighting the method, catalyst or auxiliary used, and the resulting stereoselectivity.

| Method | Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Biocatalytic Reduction | Imine Reductase | 2H-1,4-benzoxazines | 3,4-dihydro-2H-1,4-benzoxazines | Up to 99% | - |

| Asymmetric Hydrogenation | Chiral diene and HB(C₆F₅)₂ | 3-substituted 2H-1,4-benzoxazines | 3,4-dihydro-2H-1,4-benzoxazines | Up to 42% | 93-99% |

| Preparative HPLC Resolution | Chiral Stationary Phase | Racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Enantiopure ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | ≥ 99.5% | - |

These methodologies underscore the ongoing efforts to develop robust and efficient routes to enantiomerically pure benzoxazine derivatives, which are essential for the systematic investigation of their chemical and biological properties.

Chemical Reactivity and Mechanistic Studies of 1h 2,3 Benzoxazine 4 Acetic Acid Scaffolds

Electrophilic and Nucleophilic Reactivity of the Benzoxazine (B1645224) Ring System

The 1H-2,3-benzoxazine ring system is susceptible to both electrophilic and nucleophilic attacks, often leading to significant structural transformations. The inherent strain and the presence of heteroatoms in the ring make it a reactive species.

Nucleophilic Attack and Subsequent Ring Transformations

The polymerization of benzoxazines typically proceeds through a cationic ring-opening mechanism. researchgate.net This process can be initiated by the formation of a cation on either the nitrogen or oxygen atom of the oxazine (B8389632) ring. mdpi.com If the cation forms on the oxygen atom, it leads to ring-opening followed by a Friedel-Crafts reaction. mdpi.com Conversely, cation formation on the nitrogen atom results in ring-opening and subsequent etherification. mdpi.com

The ring-opening polymerization of benzoxazines can be a complex process, yielding various chemical structures such as N,O-acetal, phenolic Mannich, and arylamine Mannich structures. e-tarjome.com The formation of these structures is influenced by reaction conditions like temperature and solvent polarity. e-tarjome.com For instance, N,O-acetal and phenoxy structures are favored in low-polarity solvents at lower temperatures, while arylamine Mannich structures are more readily formed in polar solvents at higher temperatures. e-tarjome.com

Studies have shown that the oxazine ring can be opened via hydrolysis with acids like HCl, yielding stable 2-(aminomethyl) phenolic derivatives. mdpi.com A variety of nucleophiles, including thiolates, alkoxides, amines, iodide, and cyanide, can react with related benzoxazin[3,2-b]indazoles, leading to a diverse set of 2-substituted 1H-indazolones. nih.gov This highlights the susceptibility of the benzoxazine core to nucleophilic attack and subsequent ring transformation.

The reactivity of the benzoxazine ring can also be influenced by neighboring functional groups. For example, a hydroxyl group can participate in activating the benzoxazine ring for reactions. acs.org

Rearrangement Reactions

The benzoxazine skeleton can undergo several types of rearrangement reactions. Under the influence of a formylating agent like the Vilsmeier-Haack reagent, certain 1,3-benzoxazine derivatives can rearrange to form xanthene derivatives. ucj.org.ua The rate of this rearrangement is dependent on the nature of substituents on the aromatic ring. ucj.org.ua

Thermally induced rearrangements are also common in polybenzoxazines. Phenoxy structures can rearrange into more stable N,O-acetal or arylamine Mannich structures upon heating. e-tarjome.com Further increases in temperature can cause the arylamine Mannich structures to rearrange into phenolic Mannich and phenolic methylene (B1212753) structures. e-tarjome.com Additionally, an electrochemical rearrangement of 3-hydroxyoxindoles to benzoxazinones has been reported, suggesting another potential pathway for skeletal reorganization. nih.gov

Functional Group Transformations of the Acetic Acid Side Chain

The acetic acid side chain of 1H-2,3-benzoxazine-4-acetic acid offers a versatile handle for a variety of functional group transformations, enabling the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and to drive it towards the product, the ester can be distilled off as it forms, or an excess of the alcohol can be used. chemguide.co.ukmasterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.comlibretexts.org

Amidation: Amides are readily synthesized from the carboxylic acid moiety. Direct reaction with an amine is generally impractical without strong heating. libretexts.org Therefore, the carboxylic acid is typically "activated" first. libretexts.orglibretexts.org Common methods involve converting the carboxylic acid to a more reactive derivative like an acyl chloride or an acid anhydride (B1165640), which then readily reacts with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. libretexts.orgchemguide.co.ukyoutube.com

A variety of modern reagents have been developed to facilitate direct amidation under milder conditions. These include borate (B1201080) esters like B(OCH2CF3)3, which are effective for a wide range of carboxylic acids and amines. acs.org Other methods utilize phosphonitrilic chloride trimer (PNT) or tetramethyl orthosilicate (B98303) (TMOS) as activating agents. iajpr.comorganic-chemistry.org

Derivatization via Activated Carboxylic Acid Derivatives

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into several activated derivatives.

Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. iajpr.com

Acid Anhydrides: These can be formed from the carboxylic acid and are more reactive than the acid itself, though less so than acyl chlorides. libretexts.orgiajpr.com Mixed carboxylic-carbonic anhydrides are also useful intermediates for esterification. acs.org

Activated Esters: The use of coupling reagents can generate activated esters that readily react with nucleophiles. This is a common strategy in peptide synthesis to avoid racemization. mdpi.com

The choice of activating agent and reaction conditions allows for the synthesis of a broad spectrum of derivatives from the acetic acid side chain.

Advanced Functionalization Strategies for the Aromatic and Heterocyclic Moieties

Further modification of the this compound scaffold can be achieved by targeting the aromatic ring and the heterocyclic system.

Halogenation: Introduction of chloro or bromo groups using Cl2 or Br2 with a Lewis acid catalyst like FeCl3 or FeBr3. byjus.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com

The heterocyclic portion of the molecule, beyond the ring-opening reactions discussed previously, can also be a target for functionalization. For instance, the nitrogen atom can be activated, influencing the reactivity of the entire molecule. acs.orgnih.gov Additionally, strategies for C-H functionalization, which involve the conversion of a C-H bond to a C-metal bond followed by reaction with an electrophile, represent an advanced method for modifying the scaffold, potentially at positions not easily accessible through classical EAS. youtube.com

The combination of these functionalization strategies allows for the systematic modification of the this compound core, enabling the creation of a diverse library of compounds for various applications.

Directed C-H Activation and Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical approach to the modification of complex molecules. In the context of benzoxazine scaffolds, directed C-H activation has been explored, often utilizing a directing group to achieve regioselectivity. For instance, copper-directed sp² C-H hydroxylation has been demonstrated on systems containing an imino-pyridine directing group. researchgate.net This process, which uses hydrogen peroxide as the oxidant, leads to hydroxylation followed by an oxidative intramolecular C-O bond formation to yield 2H-1,3-benzoxazines. researchgate.net

While direct C-H activation on the 1H-2,3-benzoxazine ring itself is not extensively reported, the principle of using a directing group could be applied. The carboxylic acid group in this compound, or a derivative thereof, could potentially act as a directing group to facilitate C-H activation at specific positions on the aromatic ring. This would allow for the introduction of various functional groups, leading to a diverse range of novel derivatives. Molybdenum dioxo complexes have also been shown to mediate direct photocatalytic C-H activation, presenting another potential avenue for the functionalization of such scaffolds. rsc.org

Oxidative Coupling Reactions

Oxidative coupling reactions are another important class of transformations for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of related heterocyclic systems, such as phenoxazines, oxidative cross-coupling reactions have been utilized to synthesize natural products. nih.gov These reactions often involve the use of a metal catalyst and an oxidant to couple two different molecular fragments.

For this compound scaffolds, oxidative coupling could potentially be employed to introduce substituents at various positions. For example, the aromatic ring of the benzoxazine could undergo oxidative coupling with other aromatic or heteroaromatic systems. The acetic acid side chain might also participate in or influence such reactions. The development of novel benzoxazine and benzothiazine derivatives with antioxidant properties through synthetic strategies that may involve oxidative transformations highlights the potential of this approach. nih.gov

Dipolar Cycloaddition Reactions in Derivative Synthesis

Dipolar cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org These reactions involve the addition of a 1,3-dipole to a dipolarophile. While the 1H-2,3-benzoxazine ring itself is not a typical 1,3-dipole, its derivatives can be designed to participate in such reactions. For instance, the generation of an azomethine ylide from a related benzoxazine derivative could allow for [3+2] cycloaddition with various dipolarophiles, including alkenes, alkynes, and carbonyl compounds, to furnish complex polycyclic structures. mdpi.com

Structure Activity Relationship Sar Investigations and Rational Molecular Design Principles in Benzoxazine Analogues

Elucidation of Substituent Effects on Chemical Reactivity and Biological Activity

The chemical reactivity and biological activity of 1H-2,3-benzoxazine-4-acetic acid and its analogues are significantly influenced by the nature and position of substituents on the benzoxazine (B1645224) framework. Research has demonstrated that the electronic properties of these substituents play a crucial role in modulating the characteristics of the molecule.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenolic or aniline (B41778) portions of the benzoxazine precursor have been shown to have distinct effects. For instance, the introduction of an electron-donating methyl group onto the phenol (B47542) component increases the stability of the oxazine (B8389632) ring. lookchem.com Conversely, when a methyl group is situated on the aniline moiety, the stability of the oxazine ring decreases, making it more susceptible to hydrolysis. lookchem.com In contrast, the presence of an electron-withdrawing chlorine atom enhances the stability of the oxazine ring. lookchem.com These substituent effects also translate to the reactivity of the Mannich base precursors, with both electron-donating and electron-withdrawing groups influencing the charge distribution on the nitrogen and oxygen atoms involved in the cyclization reaction. lookchem.com

From a biological perspective, modifications to the benzoxazine scaffold have led to the discovery of compounds with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer properties. ikm.org.myuomosul.edu.iq For example, a series of substituted 4H-3,1-benzoxazin-4-one derivatives were synthesized and evaluated as inhibitors of Cathepsin G, a serine protease implicated in inflammatory diseases. nih.gov The study revealed that the nature of the substituent at the 2-position of the 4H-3,1-benzoxazin-4-one ring dictates its binding orientation within the active site of the enzyme. nih.gov Specifically, a furan-2-yl substituent at this position was found to provide superior interactions compared to other groups, highlighting the importance of substituent choice in achieving potent and selective inhibition. nih.gov

Furthermore, the incorporation of bromine into triazine-based benzoxazine monomers has been shown to alter their polymerization kinetics and thermal properties. acs.org This is attributed to changes in the electronic structure and noncovalent interactions within the molecule. acs.org Such findings underscore the principle that even subtle changes to the substituent pattern can have a profound impact on the macroscopic properties and potential applications of benzoxazine derivatives.

The following table summarizes the observed effects of different substituents on the properties of benzoxazine analogues:

| Substituent | Position | Effect on Oxazine Ring Stability | Impact on Biological Activity | Reference |

| Methyl (Electron-Donating) | Phenol | Increased | Not specified in the provided context | lookchem.com |

| Methyl (Electron-Donating) | Aniline | Decreased | Not specified in the provided context | lookchem.com |

| Chlorine (Electron-Withdrawing) | Phenol/Aniline | Increased | Can contribute to enhanced binding in enzymes | lookchem.comnih.gov |

| Furan-2-yl | 2-position of 4H-3,1-benzoxazin-4-one | Not specified in the provided context | Potent inhibition of Cathepsin G | nih.gov |

| Bromine | Triazine-based benzoxazine | Not specified in the provided context | Alters polymerization kinetics and thermal properties | acs.org |

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional shape, or conformation, of this compound analogues is a critical determinant of their interaction with biological targets. The benzoxazine ring system is not planar and can adopt different conformations, which in turn influences the spatial orientation of the acetic acid side chain and other substituents.

Studies on 3,4-dihydro-2H-1,3-benzoxazines have shown that they can exist in two primary conformations: a semi-chair and a semi-boat form. researchgate.net The preferred conformation can be influenced by the substitution pattern on the ring. For instance, in cis-fused perhydrobenzoxazine derivatives, the molecules have been found to exist in biased chair-chair conformations. researchgate.net The specific conformation adopted by the molecule is crucial for its molecular recognition by enzymes and receptors.

The impact of conformation on biological activity is evident in the development of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as serotonin-3 (5-HT3) receptor antagonists. researchgate.net The spatial arrangement of the carboxamide group, dictated by the conformation of the benzoxazine ring, is essential for effective binding to the 5-HT3 receptor.

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the preferred conformations of various benzoxazine derivatives. researchgate.net These studies provide insights into the low-energy conformations of the molecules, which are likely to be the biologically active forms. By understanding the conformational preferences of these compounds, medicinal chemists can design analogues with improved binding affinity and selectivity for their intended biological targets.

Design of Targeted this compound Derivatives for Biological Research

The versatile benzoxazine scaffold serves as a valuable starting point for the design of targeted derivatives for biological research. By strategically modifying the core structure of this compound, researchers can create molecular probes and potential therapeutic agents with specific functionalities.

One common strategy involves the introduction of moieties that can interact with specific biological targets. For example, benzoxazine derivatives have been explored as inhibitors of various enzymes. In a study focused on Cathepsin G, a library of substituted 4H-3,1-benzoxazin-4-one derivatives was constructed to identify potent and selective inhibitors. nih.gov This approach allows for the systematic exploration of the structure-activity relationship and the optimization of inhibitory activity.

Another approach is the hybridization of the benzoxazine core with other pharmacologically active scaffolds. For instance, the linkage of a 1,2,3-triazole moiety to 2H-1,4-benzoxazin-3(4H)-one has been investigated to create derivatives with anti-inflammatory properties. nih.gov This strategy aims to combine the beneficial properties of both structural motifs to generate novel compounds with enhanced biological activity. Similarly, 2H-benzo[b] lookchem.comresearchgate.netoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been synthesized and evaluated for their anticancer activity. nih.gov

The design of targeted derivatives also extends to the development of compounds for specific therapeutic areas. For example, certain 1,4-benzoxazine derivatives have been patented for their potential use as prophylactic or therapeutic drugs for hypertension and ischemic diseases. google.com These compounds are designed to interact with specific receptors or enzymes involved in the regulation of blood pressure.

The following table provides examples of targeted benzoxazine derivatives and their intended biological applications:

| Derivative Type | Target/Application | Design Strategy | Reference |

| Substituted 4H-3,1-benzoxazin-4-ones | Cathepsin G inhibition (anti-inflammatory) | Library synthesis and screening | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one-1,2,3-triazole hybrids | Anti-inflammatory agents | Structural hybridization | nih.gov |

| 2H-Benzo[b] lookchem.comresearchgate.netoxazin-3(4H)-one-1,2,3-triazole hybrids | Anticancer agents | Structural hybridization | nih.gov |

| Substituted 1,4-benzoxazines | Hypertension and ischemic diseases | Modification for receptor/enzyme interaction | google.com |

Bioisosteric Replacements within Benzoxazine Frameworks

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. mdpi.com This involves substituting a particular functional group with another that has similar physical and chemical properties. In the context of benzoxazine analogues, bioisosteric replacements have been employed to enhance potency, improve pharmacokinetic profiles, and explore new chemical space.

A notable example is the replacement of an anilide group with a benzoxazole (B165842). nih.gov This modification was guided by molecular modeling and resulted in potent antagonists of VLA-4, an important target in inflammatory diseases. The benzoxazole ring was found to mimic the hydrogen bond accepting properties of the original amide bond, leading to retained potency. nih.gov

The 1,2,3-triazole ring is another common bioisostere for various functional groups, including amides, esters, and carboxylic acids. nih.gov Its incorporation into the 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored to develop novel anti-inflammatory agents. nih.gov The triazole ring can act as a rigid linker and participate in hydrogen bonding interactions, potentially improving the binding affinity of the molecule to its target.

Furthermore, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a related series of (5-benzylthiazol-2-yl)benzamides demonstrated enhanced anti-leukemic activity. nih.gov This highlights that even subtle changes in the heterocyclic ring system can have a significant impact on biological activity.

The concept of bioisosterism also extends to the replacement of carbon atoms with silicon. mdpi.com While not specifically documented for this compound in the provided search results, "silicon switching" is a recognized strategy to alter the metabolic pathways and lipophilicity of a drug candidate. mdpi.com

The following table illustrates some bioisosteric replacements that have been explored in benzoxazine and related heterocyclic systems:

| Original Group | Bioisosteric Replacement | Rationale/Outcome | Reference |

| Anilide | Benzoxazole | Mimics amide hydrogen bond acceptor; improved lipophilicity and bioavailability | nih.gov |

| Amide/Ester/Carboxylic Acid | 1,2,3-Triazole | Electronic isostere, acts as a rigid linker, potential for improved binding | nih.gov |

| 1H-1,2,3-Triazole | 1H-Tetrazole | Enhanced anti-leukemic activity in a related scaffold | nih.gov |

| Carbon | Silicon | Potential to alter metabolic stability and lipophilicity | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1h 2,3 Benzoxazine 4 Acetic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For 1H-2,3-Benzoxazine-4-acetic acid, the spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methylene (B1212753) protons of the oxazine (B8389632) ring, and the methylene and hydroxyl protons of the acetic acid group.

Characteristic signals for the benzoxazine (B1645224) ring system include the methylene protons adjacent to the oxygen (O-CH₂-N) and the methine proton at the C4 position. researchgate.netacs.orgijstr.org The protons of the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region of the spectrum. acs.org The acetic acid moiety would be identified by a singlet for the methylene protons and a broad singlet for the exchangeable carboxylic acid proton.

Table 1: Expected ¹H NMR Data for this compound Note: Data is representative and based on analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~11.0-12.0 | br s | - | 1H | -COOH |

| ~6.8-7.5 | m | - | 4H | Ar-H |

| ~5.6 | s | - | 1H | N-H |

| ~4.9 | s | 2H | - | O-CH₂-N |

| ~4.1 | t | ~6.0 | 1H | C4-H |

| ~3.4 | d | ~6.0 | 2H | -CH₂-COOH |

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Combined with a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O) are absent. researchgate.netlibretexts.org

For this compound, key signals would include the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the specific carbons of the oxazine ring. The oxazine ring carbons, particularly the O-C H₂-N and the C4 carbon, have characteristic chemical shifts. acs.orgnih.govresearchgate.net

Table 2: Expected ¹³C NMR and DEPT-135 Data for this compound Note: Data is representative and based on analogous structures.

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

|---|---|---|

| ~172 | Absent | -COOH |

| ~145 | Absent | Ar-C (quaternary) |

| ~120-130 | Positive | Ar-CH |

| ~115-120 | Positive | Ar-CH |

| ~75 | Negative | O-CH₂-N |

| ~55 | Positive | C4 |

| ~35 | Negative | -CH₂-COOH |

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms established in 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a correlation between the C4-H proton and the adjacent methylene protons of the acetic acid side chain, confirming their neighboring relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹J-coupling). ipb.pt This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for elucidating the complete molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J and ³J-coupling). ipb.pt For the title compound, a critical HMBC correlation would be observed from the methylene protons of the acetic acid group (-CH₂ -COOH) to the C4 carbon of the benzoxazine ring, providing unambiguous evidence of the substituent's location. Other key correlations would link the N-H proton to C4 and the O-CH₂ protons, confirming the ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds. researchgate.net The spectrum of this compound would be characterized by absorptions corresponding to the carboxylic acid, the secondary amine, the ether linkage, and the aromatic ring.

Table 3: Expected Characteristic IR Absorption Bands Note: Data is representative and based on analogous structures.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| 3300-2500 | Broad, Strong | Carboxylic Acid | O-H stretch |

| ~3350 | Medium | Secondary Amine | N-H stretch |

| 3100-3000 | Medium | Aromatic | C-H stretch |

| 2950-2850 | Medium | Aliphatic | C-H stretch |

| 1725-1700 | Strong | Carboxylic Acid | C=O stretch |

| 1600, 1475 | Medium-Strong | Aromatic Ring | C=C stretch |

| ~1230 | Strong | Ether (Oxazine) | C-O-C asymmetric stretch |

| ~1100 | Strong | Ether (Oxazine) | C-O-C symmetric stretch |

The presence of a very broad O-H stretch and a strong C=O stretch are definitive indicators of the carboxylic acid group. sums.ac.ir The characteristic C-O-C stretches confirm the presence of the oxazine ring. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and molecular formula of a compound. researchgate.netresearchgate.net For this compound (C₁₀H₉NO₃), HRMS would be used to confirm this exact formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Expected HRMS Result: HRMS (ESI+) m/z: [M+H]⁺ Calculated for C₁₀H₁₀NO₃: 192.0655; Found: [A value very close to the calculated mass would be expected]. acs.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the ultimate structural proof. sums.ac.ir This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. It would confirm the conformation of the six-membered oxazine ring and the planarity of the fused benzene ring. Furthermore, it would reveal the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding, which would be expected between the carboxylic acid groups of neighboring molecules. sums.ac.ir

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for verifying the empirical formula of newly synthesized molecules, such as this compound and its derivatives. By precisely measuring the weight percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—researchers can confirm that the synthesized compound has the expected atomic composition, lending crucial support to its proposed structure.

The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, such as carbon dioxide, water, and nitrogen gas, are then meticulously collected and quantified. From these measurements, the percentage of each element in the original sample is calculated.

In the synthesis of benzoxazine derivatives, elemental analysis serves as a critical checkpoint. For instance, in the development of a new benzoxazine-benzoic acid (BBA), the calculated elemental composition was compared against the experimentally determined values. The theoretical composition for this derivative was C: 71.18%, H: 5.36%, and N: 5.02%. researchgate.net The close correlation between the calculated and found values provides strong evidence for the successful synthesis of the target molecule.

Similarly, studies on triazine-based benzoxazine monomers have utilized elemental analysis to confirm their molecular structures and purity. acs.org For the monomer TA-TPh-BZ, the elemental analysis revealed carbon, nitrogen, and hydrogen contents of 75.17 wt %, 10.35 wt %, and 5.05 wt %, respectively. acs.org The excellent agreement between these experimental results and the theoretical values affirmed the successful incorporation of the desired functional groups. acs.org

Furthermore, elemental analysis is also employed to investigate the polymerization process of benzoxazine monomers. mdpi.com By analyzing the elemental composition of the resulting polymers, researchers can confirm that the polymerization reaction proceeds as intended, without degradation or the loss of byproducts. mdpi.com

The data presented in the following table showcases typical results from the elemental analysis of various benzoxazine derivatives, highlighting the congruence between theoretical calculations and experimental findings. This agreement is a vital component of the structural elucidation process, ensuring the compositional integrity of the synthesized compounds.

| Compound | Element | Calculated (%) | Found (%) | Source |

| Benzoxazine-benzoic acid (BBA) | C | 71.18 | researchgate.net | |

| H | 5.36 | researchgate.net | ||

| N | 5.02 | researchgate.net | ||

| Triazine-based benzoxazine (TA-TPh-BZ) | C | 75.17 | acs.org | |

| H | 5.05 | acs.org | ||

| N | 10.35 | acs.org |

Computational Chemistry and Molecular Modeling of 1h 2,3 Benzoxazine 4 Acetic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, energy, and reactivity. rsc.orgnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of a molecule is pivotal to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, reflecting its electrophilic or electron-accepting nature. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.

In a study on a photochromic indolo[2,1-b] rdd.edu.iqnih.govbenzoxazine (B1645224), quantum chemical methods were employed to investigate its molecular electronic structure. vu.lt The calculations identified the ground and excited state potential energy surfaces. vu.lt For a series of triazine-based benzoxazine monomers, Density Functional Theory (DFT) calculations were used to probe their electronic structures. acs.org The incorporation of bromine into the benzoxazine structure was found to slightly modify the HOMO-LUMO energy gaps. acs.org

Table 1: Illustrative HOMO-LUMO Energies for Benzoxazine Derivatives This table presents hypothetical data for illustrative purposes based on typical values found in computational studies of related heterocyclic compounds, as specific data for 1H-2,3-Benzoxazine-4-acetic acid is not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound (Hypothetical) | -6.5 | -1.8 | 4.7 |

| Substituted Benzoxazine A (Example) | -6.2 | -1.5 | 4.7 |

| Substituted Benzoxazine B (Example) | -6.8 | -2.0 | 4.8 |

Energetics of Reaction Pathways and Transition States

Quantum chemical calculations are powerful tools for mapping out reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a chemical reaction can be constructed. rsc.org This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction feasibility.

For instance, in the study of a photochromic indolo[2,1-b] rdd.edu.iqnih.govbenzoxazine, three local minima on the ground electronic state potential energy surface and the associated transition states were identified. vu.lt The calculated transition energy barriers between these minima provided insights into the thermal stability of different conformations. vu.lt In another study, the thermal transformation of 1,3-benzoxazine ionic derivatives was investigated using DFT, revealing an exothermic reaction with specific reaction energies. acs.org These calculations can be pivotal in understanding the synthesis and potential polymerization processes of benzoxazine derivatives. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates by predicting the binding affinity and mode of interaction between a small molecule and a biological target. rdd.edu.iqijpsjournal.com

While specific docking studies for this compound are not reported, research on related benzoxazine derivatives highlights the utility of this approach. For example, newly synthesized 2,3-substituted rdd.edu.iqnih.govbenzooxazin-4-one derivatives were docked into the active sites of bacterial proteins (dihydrofolate reductase and undecaprenyl diphosphate (B83284) synthase) to rationalize their antibacterial activity. rdd.edu.iq The docking scores indicated favorable binding affinities for the active compounds. rdd.edu.iq Similarly, molecular docking studies on 1,4-benzoxazine derivatives have been used to investigate their potential as antimicrobial agents by targeting DNA gyrase. ijpsjournal.com In another instance, the anticancer potential of 1,3-benzoxazine derivatives was assessed by docking them into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Table 2: Illustrative Molecular Docking Scores for Benzoxazine Derivatives against a Hypothetical Target This table presents hypothetical data for illustrative purposes based on typical values found in molecular docking studies of related compounds, as specific data for this compound is not available.

| Compound | Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | Protein Kinase X | -7.5 | Lys78, Asp184 |

| Reference Inhibitor | Protein Kinase X | -8.2 | Lys78, Asp184, Phe80 |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique is invaluable for exploring the conformational landscape of a molecule, understanding its flexibility, and studying the stability of ligand-protein complexes.

MD simulations have been applied to derivatives of benzo rdd.edu.iqnih.govoxazin-3(4H)-one to analyze their interaction mechanisms and binding affinities within the active site of the acetylcholinesterase enzyme. nih.govacs.org These simulations can reveal the stability of the ligand's binding pose and the key interactions that are maintained over time, offering a more realistic picture than static docking poses. nih.govacs.org For this compound, MD simulations could be employed to understand its conformational preferences in different solvent environments and to assess the stability of its interactions with potential biological targets.

Predictive Modeling of Molecular Properties and Bioavailability Indicators

Computational models can be used to predict a wide range of molecular properties, including those related to absorption, distribution, metabolism, and excretion (ADME), which are critical for determining the bioavailability of a potential drug molecule. These predictions are often based on the molecule's structure and physicochemical properties.

For example, in studies of benzoxazole (B165842) derivatives, ADME properties were analyzed to assess their drug-likeness based on criteria such as Lipinski's rule of five. researchgate.net Such analyses can flag potential issues with bioavailability early in the drug discovery process. For this compound, predictive models could estimate properties like solubility, permeability, and metabolic stability, providing valuable guidance for its potential development as a therapeutic agent.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. researchgate.net Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search large chemical databases (virtual screening) to identify new molecules with the potential for similar biological activity. nih.govresearchgate.net

Pharmacophore identification studies on substituted benzoxazinones have revealed that features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings are crucial for their antiplatelet activity. nih.gov Such models provide a blueprint for designing new, more potent analogs. For this compound, if it were to exhibit a particular biological activity, pharmacophore modeling could be used to understand the key structural features driving this activity and to discover other potential lead compounds. nih.gov

Exploration of Biological and Pharmacological Activities of Benzoxazine Frameworks Research Perspectives

Antimicrobial Activity Investigations

Benzoxazine (B1645224) derivatives have demonstrated notable potential as antimicrobial agents, with research highlighting their effectiveness against a range of pathogenic bacteria and fungi. ikm.org.myresearchgate.net The structural diversity of the benzoxazine core allows for modifications that can enhance their antimicrobial spectrum and potency. ikm.org.my

Antibacterial Potency against Pathogenic Strains

Studies have shown that various benzoxazine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. ikm.org.myijpsjournal.com For instance, certain 1,3-benzoxazine derivatives have been found to be effective against bacteria such as Bacillus thuringiensis and Escherichia coli. ikm.org.my Similarly, derivatives of 2H-benzo[b] ikm.org.mynih.govoxazin-3(4H)-one have been synthesized and tested against E. coli, S. aureus, and B. subtilis, with some compounds showing high potency across all tested strains. ijpsjournal.com The introduction of specific functional groups, such as an isoxazole (B147169) group, to the 1,3-benzoxazine structure has been shown to result in remarkable antibacterial action. ikm.org.my

Research into arylidene-based benzoxazine derivatives, specifically PTP and PPP, revealed significant inhibitory activity against a selection of bacterial strains. research-nexus.net The agar (B569324) diffusion method indicated that PTP had a superior efficacy with larger zones of inhibition. research-nexus.net Furthermore, some benzoxazinone (B8607429) and quinazolinone derivatives have demonstrated significant antimicrobial activities, comparable to the standard drug ampicillin. nih.gov

| Derivative Class | Target Bacteria | Key Findings | Reference |

| 1,3-Benzoxazines | Bacillus thuringiensis, Escherichia coli | Effective against both Gram-positive and Gram-negative bacteria. | ikm.org.my |

| 2H-benzo[b] ikm.org.mynih.govoxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | Compound 4e showed the highest potency against all tested strains. | ijpsjournal.com |

| Arylidene-based benzoxazines (PTP, PPP) | Various bacterial strains | PTP exhibited superior efficacy with larger inhibition zones. | research-nexus.net |

| Benzoxazinone and Quinazolinone derivatives | Various bacterial strains | Activity comparable to ampicillin. | nih.gov |

| 3-(4-alkylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dithiones | Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium kansasii | More active than isonicotinhydrazide (INH). | nih.gov |

Antifungal Efficacy

The antifungal properties of benzoxazine derivatives are also a significant area of research. ikm.org.mynih.gov A series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones were synthesized and evaluated against five strains of potentially pathogenic fungi, including Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.gov Structure-activity relationship studies revealed that the antifungal activity increased with more electron-accepting substituents on the phenyl ring and with higher lipophilicity. nih.gov

Thionated-1,3-benzoxazines have demonstrated antifungal activities comparable to the fungicide fluconazole (B54011) against eight different fungal strains. ikm.org.my Additionally, certain 1,3-benzoxazine derivatives have shown efficacy against Fusarium oxysporum. ikm.org.my Some newly synthesized benzoxazinone and quinazolinone derivatives have also exhibited significant antifungal activity, comparable to mycostatine. nih.gov Furthermore, a series of 4H-benzoxazin-3-one derivatives were synthesized and evaluated for their antifungal activity against various fungal species, with some compounds containing benzyl (B1604629) groups on the nitrogen atom showing significant activity. tandfonline.com

| Derivative Class | Target Fungi | Key Findings | Reference |

| 3-phenyl-2H-benzoxazine-2,4(3H)-diones | Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, Trichophyton mentagrophytes | Activity increases with electron-accepting substituents and lipophilicity. | nih.gov |

| Thionated-1,3-benzoxazines | Eight fungal strains | Activity comparable to fluconazole. | ikm.org.my |

| 1,3-Benzoxazines | Fusarium oxysporum | Demonstrated antifungal efficacy. | ikm.org.my |

| Benzoxazinone and Quinazolinone derivatives | Various fungal strains | Activity comparable to mycostatine. | nih.gov |

| 4H-benzoxazin-3-one derivatives | Various fungal species | Compounds with benzyl groups on the nitrogen showed significant activity. | tandfonline.com |

Anti-Inflammatory Research Applications

Benzoxazine derivatives are being investigated for their potential as anti-inflammatory agents. nih.gov Research has shown that some of these compounds can modulate inflammatory pathways. For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and found to exhibit promising anti-inflammatory effects in microglial cells without significant cytotoxicity. nih.gov These derivatives were shown to reduce the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in BV-2 microglial cells. nih.gov

Furthermore, these compounds were found to downregulate the expression of inflammation-related enzymes such as iNOS and COX-2. nih.gov The anti-inflammatory mechanism appears to involve the activation of the Nrf2-HO-1 signaling pathway and a reduction in intracellular reactive oxygen species (ROS). nih.gov Molecular docking studies have suggested that certain derivatives can interact with Nrf2-related binding sites. nih.gov In other studies, some newly synthesized benzoxazinone and quinazolinone derivatives showed significant anti-inflammatory activities, comparable to the standard drug indomethacin. nih.gov Additionally, certain 1,4-benzoxazine derivatives have been identified as potent inhibitors of COX-1/COX-2 enzymes, suggesting their potential as anti-inflammatory agents. epa.gov

Antioxidant Capacity Assessments

The antioxidant properties of benzoxazine derivatives have also been a subject of scientific inquiry. A series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration. nih.gov The study found that 3-alkyl substituents were important for neuroprotective activity, and derivatives with an 8-benzylamino substituent were particularly potent antioxidants without showing significant cytotoxicity. nih.gov

Another study focused on benzothiazine derivatives, which are structurally related to benzoxazines, and found that compounds with a phenolic hydroxyl-substituted N2-styryl side chain exhibited good antioxidant activity in the DPPH radical scavenging test. rsc.org These compounds were potent inhibitors of aldose reductase and also demonstrated strong antioxidant properties. rsc.org

Enzyme Inhibition Studies

Benzoxazine derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of conditions.

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the development of diabetic complications. wikipedia.org The inhibition of this enzyme is a key therapeutic strategy. While direct studies on "1H-2,3-Benzoxazine-4-acetic acid" as an aldose reductase inhibitor are not prevalent in the provided search results, research on structurally related compounds provides valuable insights. For example, indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives have been shown to be potent aldose reductase inhibitors. nih.gov These compounds, particularly those incorporating a benzothiazole (B30560) side chain, have demonstrated significant inhibitory activity, with some showing efficacy in animal models of diabetic complications. nih.gov The structural similarities between these compounds and benzoxazine-based acetic acids suggest a potential avenue for future research into the aldose reductase inhibitory activity of the latter.

IMPDH (Inosine Monophosphate Dehydrogenase) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Its inhibition can halt DNA and RNA synthesis, making it a viable target for antimicrobial and anticancer therapies. Research into benzoxazole-based derivatives has shown promise in developing inhibitors for Mycobacterium tuberculosis IMPDH2 (MtbIMPDH2). nih.govbrandeis.edunih.gov

Scientists have expanded the structure-activity relationship (SAR) for a series of benzoxazole (B165842) inhibitors of MtbIMPDH2. nih.govbrandeis.edunih.gov This has led to the identification of compounds with significant antibacterial activity. nih.govbrandeis.edunih.gov One of the key findings is that certain benzoxazole derivatives can achieve minimum inhibitory concentrations (MIC) of less than or equal to 1 μM. nih.govbrandeis.edunih.gov

A significant concern with IMPDH inhibitors has been the potential for the target bacteria to be rescued by salvaging guanine from the host. However, studies have demonstrated that the antibacterial activity of some of the most promising benzoxazole compounds is not affected by the presence of guanine. nih.govbrandeis.edunih.gov This suggests that MtbIMPDH2 is a vulnerable target for the development of new tuberculosis treatments. nih.govbrandeis.edunih.gov The selectivity of these inhibitors for the bacterial enzyme over human IMPDH2 is a critical aspect of their development, with some compounds showing a selectivity factor of 200 to 1000-fold. nih.gov

| Compound Family | Target | Key Findings |

| Benzoxazole derivatives | MtbIMPDH2 | Potent inhibition with MIC values ≤ 1 μM. nih.govbrandeis.edunih.gov |

| Benzoxazole derivatives | MtbIMPDH2 | Activity is not reversed by guanine salvage. nih.govbrandeis.edunih.gov |

| Benzoxazole derivatives | Human IMPDH2 | High selectivity for bacterial enzyme over human counterpart. nih.gov |

Human Leukocyte Elastase (HLE) Inhibition

Human Leukocyte Elastase (HLE), also known as human neutrophil elastase (HNE), is a serine protease implicated in various inflammatory diseases. nih.govnih.gov The development of HLE inhibitors is a key strategy for treating conditions like pulmonary emphysema and adult respiratory distress syndrome. nih.gov Several 4H-3,1-benzoxazin-4-one derivatives have been identified as potent and specific inhibitors of HLE. nih.govpsu.edu

For instance, two derivatives of 5-methyl-4H-3,1-benzoxazin-4-one demonstrated strong and highly specific inhibition of human sputum elastase, which is equivalent to HLE, with Ki values of 6.91 and 16.3 nM. nih.gov The selectivity of one of these compounds for HLE over other proteases was significant, ranging from 300 to 45,000-fold in favor of HLE. nih.gov These compounds also effectively prevented the degradation of elastin (B1584352) by stimulated polymorphonuclear leukocytes. nih.gov

Further research on a new series of benzoxazinone analogs revealed compounds with a potent dual inhibitory effect on both NE release and superoxide (B77818) anion generation in activated human neutrophils. nih.gov In contrast, another set of compounds from the same series showed highly selective and potent inhibitory activities specifically on NE release. nih.gov The position of chloro-substituents on the A ring of the benzoxazinone structure was found to be a determining factor for the inhibitory activity on NE release. nih.gov

| Compound Series | Target | Notable Activity |

| 5-methyl-4H-3,1-benzoxazin-4-one derivatives | Human Leukocyte Elastase | Strong and highly specific inhibition with low nM Ki values. nih.gov |

| Benzoxazinone analogs | Neutrophil Elastase Release & Superoxide Anion Generation | Potent dual inhibition. nih.gov |

| Benzoxazinone analogs | Neutrophil Elastase Release | Highly selective and potent inhibition. nih.gov |

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Glycosidase enzymes, such as α-amylase and α-glucosidase, play a crucial role in carbohydrate digestion. Inhibiting these enzymes can delay glucose absorption, making them a therapeutic target for managing type 2 diabetes. nih.govnih.gov A library of novel 1,3-benzoxazine scaffold-based aglycones has been synthesized and evaluated for their inhibitory activity against these enzymes. nih.govnih.gov

Among the synthesized derivatives, one compound, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol, exhibited significant inhibition of both α-amylase and α-glucosidase, with IC50 values of 11 µM and 11.5 µM, respectively. nih.govnih.gov This level of inhibition was notably stronger than that of acarbose, a commercially available α-glucosidase inhibitor. nih.govnih.govfrontiersin.org In silico docking studies have supported these in vitro findings, showing a high docking score for the aglycones at the substrate-binding site of glycosidase. nih.govnih.gov

| Compound | Target Enzyme | IC50 Value |

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol | α-Amylase | 11 µM nih.govnih.gov |

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol | α-Glucosidase | 11.5 µM nih.govnih.gov |

Acetylcholinesterase Inhibition